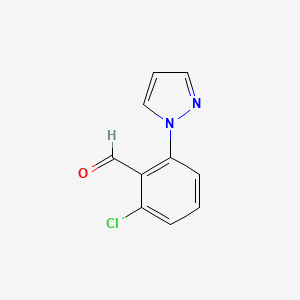

2-chloro-6-(1H-pyrazol-1-yl)benzaldehyde

描述

属性

IUPAC Name |

2-chloro-6-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-3-1-4-10(8(9)7-14)13-6-2-5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULVWSWDCIRHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Suzuki Coupling-Based Synthesis of Pyrazole-Substituted Chlorobenzaldehydes

One of the most prominent and scalable methods for preparing pyrazole-substituted chlorobenzaldehydes involves Suzuki-Miyaura cross-coupling reactions. This method typically proceeds via the coupling of a pyrazole boronic acid or ester with a halogenated chlorobenzene derivative.

Key Features of the Suzuki Coupling Method:

-

- Pyrazole boronic acid pinacol ester derivatives (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester)

- Halogenated chlorobenzonitriles or chlorobenzaldehydes (e.g., 4-bromo-2-chlorobenzonitrile)

-

- Palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride or Pd(OAc)2

- Bases like sodium carbonate or sodium bicarbonate

-

- Mixtures of tetrahydrofuran (THF), toluene, water, or acetonitrile-water biphasic systems

- Use of phase transfer catalysts such as tetrabutylammonium bromide (TBAB) has been reported to improve reaction efficiency

-

- Mild temperatures, often room temperature to reflux conditions

- Reaction times vary but typically several hours until completion confirmed by TLC or HPLC

-

- Precipitation by adding water or ethanol

- Filtration and washing to obtain crystalline products

- Use of activated carbon and celite treatment to remove impurities

- Distillation steps may be minimized in optimized protocols for large-scale synthesis

-

- Overall yields reported up to 84.5% for multi-step sequences involving Suzuki coupling, hydrolysis, and purification

- Reduction in palladium catalyst loading (0.5–2 mol%, preferably 0.6–0.8 mol%) enhances cost-effectiveness and reduces metal residues in the final product

| Step | Description | Conditions/Details | Yield/Notes |

|---|---|---|---|

| 1 | Suzuki coupling of pyrazole boronic ester with 4-bromo-2-chlorobenzonitrile | Pd catalyst, Na2CO3 base, THF-water solvent, RT to reflux | Formation of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile |

| 2 | Acidic treatment with 10% HCl in ethanol | Room temperature | Conversion to intermediate aldehyde derivative |

| 3 | Base treatment with NaOH and methanol-water mix | Room temperature, filtration after precipitation | Isolation of final pyrazole-substituted chlorobenzaldehyde derivative |

This method is well-documented in patent EP3280710B1 and related literature, emphasizing its practicality for industrial-scale synthesis with high purity and lower palladium contamination.

Condensation and Cyclization Routes via Chalcone Intermediates

Another synthetic approach involves the preparation of chalcone intermediates followed by cyclization with hydrazine derivatives to form the pyrazole ring directly attached to the chlorobenzaldehyde framework.

Outline of the Chalcone Route:

Step 1: Preparation of Substituted Acetophenone

- Example: Synthesis of 3-chloro-2-hydroxy-5-methoxyacetophenone via selective chlorination of 2-hydroxy-5-methoxyacetophenone using N-chlorosuccinimide (NCS) in acetic acid with magnesium acetate as catalyst

- Reaction conditions: 10 °C to room temperature, 24 hours stirring, followed by filtration and washing

Step 2: Claisen-Schmidt Condensation

- Condensation of the substituted acetophenone with benzaldehyde in ethanol under nitrogen atmosphere

- Use of barium hydroxide as base catalyst

- Reflux at 70–80 °C for 4 hours

- Isolation by acidification, extraction with methyl tert-butyl ether (MTBE), drying, and chromatographic purification

Step 3: Cyclization to Pyrazoline

- Treatment of the chalcone intermediate with hydrazine hydrate in ethanol under reflux conditions (70–80 °C) for 4 hours

- Formation of the pyrazoline ring fused to the chlorobenzaldehyde moiety

- Isolation by concentration, cooling, washing, and crystallization

- Direct formation of pyrazoline ring system

- High recovery rates (95–100%) reported for similar pyrazoline derivatives

- Well-characterized by IR, NMR (1H and 13C), LC-MS, and GC-MS confirming structure and purity

Example Reaction Scheme Summary:

| Step | Reaction | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Chlorination of acetophenone | NCS, AcOH, Mg(OAc)2, 10 °C, 24 h | 50% isolated yield |

| 2 | Claisen-Schmidt condensation | Benzaldehyde, Ba(OH)2, EtOH, reflux 4 h | ~70–80% crude yield |

| 3 | Cyclization with hydrazine hydrate | Hydrazine hydrate, EtOH, reflux 4 h | High purity pyrazoline product |

This method is detailed in pharmaceutical research literature focusing on pyrazoline derivatives with biological activities, highlighting its utility for preparing benzaldehyde-substituted pyrazolines.

Comparative Analysis of Preparation Methods

| Feature | Suzuki Coupling Route | Chalcone Cyclization Route |

|---|---|---|

| Starting Materials | Pyrazole boronic esters and halogenated chlorobenzene | Substituted acetophenones and benzaldehydes |

| Key Reaction Type | Palladium-catalyzed cross-coupling | Claisen-Schmidt condensation followed by cyclization |

| Catalyst | Pd-based catalyst (e.g., Pd(PPh3)2Cl2) | No metal catalyst; base (Ba(OH)2) used |

| Solvents | THF, toluene, water, acetonitrile | Ethanol, acetic acid |

| Reaction Conditions | Mild to moderate temperatures, phase transfer catalysts | Reflux conditions for condensation and cyclization |

| Purification | Precipitation, filtration, activated carbon treatment | Chromatography, crystallization |

| Yield | Up to 84.5% overall | Up to 95–100% recovery reported for related pyrazolines |

| Scalability | Suitable for large scale with catalyst loading optimization | Suitable for lab to pilot scale |

| Metal Residue Concerns | Requires palladium residue removal | No metal residues |

| Structural Diversity Potential | High, allows for variation in pyrazole and aryl groups | Moderate, dependent on acetophenone and aldehyde substrates |

Research Findings and Notes

The Suzuki coupling method is favored for its versatility and ability to produce pyrazole-substituted chlorobenzaldehydes with high purity and yield, especially when catalyst loading and solvent systems are optimized to reduce cost and contamination.

The chalcone cyclization approach is well-suited for synthesizing pyrazoline derivatives with biological activity, providing high recovery and straightforward purification, as demonstrated by extensive spectral characterization (IR, NMR, LC-MS).

Both methods require careful monitoring of reaction progress by chromatographic techniques (TLC, HPLC) and product characterization to ensure structural integrity and purity.

Choice of method depends on the desired substitution pattern, scale, and downstream application of the compound.

化学反应分析

Types of Reactions

2-chloro-6-(1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: 2-chloro-6-(1H-pyrazol-1-yl)benzoic acid.

Reduction: 2-chloro-6-(1H-pyrazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

The compound is primarily explored for its pharmacological properties . Research indicates that derivatives of 2-chloro-6-(1H-pyrazol-1-yl)benzaldehyde may exhibit:

- Anticancer Activity : Compounds with similar structures have shown promise as inhibitors of cancer cell proliferation. Studies suggest that pyrazole derivatives can interact with various molecular targets involved in cancer progression, potentially leading to the development of new anticancer agents.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its interactions with enzymes involved in inflammation could lead to therapeutic applications.

- Antimicrobial Activity : The pyrazole ring is known for its broad spectrum of biological activity, including antimicrobial effects. Research has indicated that compounds containing this moiety can inhibit the growth of various pathogens.

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its utility includes:

- Building Block for Heterocycles : The compound can be used as a precursor in the synthesis of diverse heterocyclic compounds, which are crucial in drug discovery and development.

- Functional Group Transformations : The aldehyde functional group allows for various chemical modifications, including oxidation to carboxylic acids and reduction to alcohols. These transformations enable the creation of new derivatives with tailored properties.

Biochemical Research

The compound has been investigated for its role in biochemical studies , particularly regarding its interactions with biological targets:

- Enzyme Inhibition Studies : Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Such studies are essential for understanding its potential therapeutic effects and mechanisms of action.

- Receptor Modulation : The unique structural features of this compound allow it to bind effectively to various receptors, influencing their activity and signaling pathways .

Case Studies and Research Findings

Several studies highlight the compound's applications:

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Activity of Pyrazole Derivatives | Investigates the anticancer potential | Found that derivatives exhibit significant cytotoxicity against cancer cell lines. |

| Synthesis of Novel Heterocycles | Explores synthetic routes | Demonstrated efficient synthesis using this compound as an intermediate. |

| Enzyme Interaction Studies | Analyzes biochemical pathways | Identified specific enzymes inhibited by the compound, suggesting therapeutic relevance. |

作用机制

The mechanism of action of 2-chloro-6-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

相似化合物的比较

4-Chloro-2-(1H-imidazol-1-yl)benzaldehyde and 2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde

- Structural Differences :

- These analogs replace the pyrazole ring with an imidazole group, which contains two nitrogen atoms in a 1,3-arrangement (vs. 1,2 in pyrazole).

- The chlorine substituent in 4-chloro-2-(1H-imidazol-1-yl)benzaldehyde is at the 4-position, altering electronic effects compared to the 2-chloro substituent in the target compound.

- Reactivity :

- Applications :

3-Chloro-6-(1H-pyrazol-1-yl)pyridazine

- Core Structure :

- Electronic Properties :

- Pyridazine’s electron-deficient nature increases susceptibility to nucleophilic attack compared to the benzaldehyde core.

- Synthetic Utility :

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

- Substituent Effects :

- A methoxy group at the 5-position (vs. chlorine at 2-position) introduces electron-donating effects, reducing the aldehyde’s electrophilicity.

- Physicochemical Properties :

- Increased solubility in polar solvents due to the methoxy group.

- Applications :

2-Chloro-6-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

- Modifications :

- Incorporates an iodine atom at the pyrazole’s 4-position (CAS: 1340183-74-5, MW: 332.53 g/mol).

- Reactivity: Iodine’s large atomic radius enhances steric hindrance and facilitates halogen-bonding interactions. The iodine substituent enables participation in Ullmann or Sonogashira coupling reactions, expanding synthetic utility .

1-(4-(1H-Pyrazol-1-yl)phenyl)-2-(4-bromo-2-nitrophenyl)ethanol (9c) and 1-(4-(1H-Pyrazol-1-yl)phenyl)-2-(4-chloro-2-nitrophenyl)ethanol (9d)

- Functional Groups: These compounds feature ethanol and nitro groups instead of an aldehyde.

- Biological Relevance: Designed as antiviral agents (e.g., rhinovirus replication inhibitors), leveraging nitro groups for electron-deficient aromatic interactions .

- Synthesis :

Research Findings and Trends

- Electronic Effects : Chlorine’s electron-withdrawing nature in the target compound enhances the aldehyde’s electrophilicity, favoring nucleophilic additions. Pyrazole’s electron-donating properties moderate this effect .

- Biological Activity : Pyrazole derivatives exhibit broad bioactivity, but imidazole analogs are more common in drug design due to superior hydrogen-bonding capacity .

- Synthetic Versatility: The target compound’s aldehyde group enables diverse transformations, such as condensations to form antiviral ethanol derivatives (e.g., 9c, 9d) .

生物活性

2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H7ClN2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzaldehyde moiety substituted with a chlorine atom and a pyrazolyl group. This configuration is critical for its biological activity, influencing how it interacts with various biological targets.

Pyrazole derivatives, including this compound, exhibit their biological effects through several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This interaction can lead to altered metabolic pathways and cellular functions.

- Cell Signaling Pathways : It influences key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation .

- Gene Expression Modulation : The compound may affect gene expression by altering transcription factors associated with various cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 - 125 µg/mL |

| Escherichia coli | Comparable to standard drugs |

| Candida albicans | Equal to standard drugs |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to this compound have demonstrated antiproliferative activity against various cancer cell lines:

- Breast Cancer (MDA-MB-231) : Exhibited significant inhibition of cell growth.

- Liver Cancer (HepG2) : Showed promising results in reducing tumor cell viability .

The structure of pyrazole allows for interaction with multiple cellular targets, enhancing its therapeutic efficacy against cancer.

Anti-inflammatory Effects

Studies have indicated that pyrazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which are involved in inflammation processes. The anti-inflammatory activity was characterized by IC50 values ranging from 0.02 to 0.04 µM for certain derivatives . This suggests that this compound may also possess anti-inflammatory properties worth exploring further.

Case Studies

A recent study synthesized several pyrazole derivatives, including those related to this compound, and evaluated their biological activities:

- Synthesis and Evaluation : The synthesized compounds were tested for antimicrobial and anticancer activities. Notably, some showed superior efficacy compared to existing treatments .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the pyrazole ring significantly impacted biological activity, suggesting avenues for optimizing therapeutic effects.

常见问题

Basic Research Questions

Q. How can the synthesis of 2-chloro-6-(1H-pyrazol-1-yl)benzaldehyde be optimized for higher yield and purity?

- Methodology : A modified nucleophilic aromatic substitution (SNAr) protocol is recommended. React 2-chloro-6-fluorobenzaldehyde with 1H-pyrazole in dimethylformamide (DMF) at 150°C using potassium carbonate as a base. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3). Quench with water, extract with ethyl acetate (3×60 mL), and dry over MgSO3. Purify via recrystallization from ethanol to achieve >90% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H NMR : Key signals include a singlet at δ 10.01 ppm (aldehyde proton) and aromatic protons between δ 7.2–8.0 ppm. Pyrazole protons appear as a multiplet at δ 6.7–7.0 ppm .

- FTIR : Confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹) and pyrazole C=N absorption (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS (m/z 221.05 for [M+H]⁺) verifies molecular weight .

Q. How can solubility challenges be addressed during purification?

- Methodology : Form hydrochloride salts (e.g., using HCl gas in diethyl ether) to enhance solubility in polar solvents like methanol. Reverse salt formation via neutralization with NaHCO3 before crystallization .

Advanced Research Questions

Q. What computational methods predict the rotational barrier of the aldehyde group in this compound?

- Methodology : High-resolution FTIR spectroscopy in the far-infrared region (50–600 cm⁻¹) combined with density functional theory (DFT) calculations (B3LYP/6-311++G** basis set) can model the torsional potential of the aldehyde group. Compare experimental rotational constants with theoretical values to resolve discrepancies in barrier height .

Q. How does steric hindrance from the pyrazole substituent influence crystal packing?

- Methodology : Perform single-crystal X-ray diffraction (SHELXL refinement) to analyze intermolecular interactions. The pyrazole N–H group forms hydrogen bonds with the aldehyde oxygen of adjacent molecules (d ~2.8 Å), while Cl atoms contribute to halogen bonding (C–Cl⋯π interactions, ~3.4 Å). Use Mercury 4.0 for packing diagrams .

Q. What mechanistic insights explain regioselectivity in further functionalization (e.g., Mannich reactions)?

- Methodology : The electron-withdrawing aldehyde and Cl groups activate the benzene ring for electrophilic substitution at the para position relative to the pyrazole. Confirm via kinetic studies using deuterated analogs or computational transition-state modeling (Gaussian 16, MP2/cc-pVTZ). Monitor intermediates via LC-MS .

Q. How does this compound perform as a ligand in coordination chemistry?

- Methodology : Test metal coordination (e.g., Cd²⁺, Cu²⁺) in acetonitrile. Characterize complexes via UV-Vis (d-d transitions at ~450 nm) and cyclic voltammetry (quasi-reversible redox peaks). Single-crystal analysis reveals a distorted octahedral geometry with pyrazole N and aldehyde O as donor sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。